molecular formula C17H15NS B14180030 3-Benzyl-6-methylquinoline-2(1H)-thione CAS No. 918518-94-2

3-Benzyl-6-methylquinoline-2(1H)-thione

Cat. No.: B14180030
CAS No.: 918518-94-2
M. Wt: 265.4 g/mol
InChI Key: LBQZIFIGOFGGSA-UHFFFAOYSA-N
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Description

3-Benzyl-6-methylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with benzyl and methyl substituents, as well as a thione group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-methylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to produce larger quantities of the compound, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-methylquinoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-Benzyl-6-methylquinoline-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-methylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thione group may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethyl-3-benzyl-6-methylquinoline: Similar structure but lacks the thione group.

    6-Methylquinoline-2(1H)-thione: Similar core structure but lacks the benzyl group.

    3-Benzylquinoline-2(1H)-thione: Similar structure but lacks the methyl group.

Uniqueness

3-Benzyl-6-methylquinoline-2(1H)-thione is unique due to the presence of both benzyl and methyl substituents along with the thione group. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Properties

CAS No.

918518-94-2

Molecular Formula

C17H15NS

Molecular Weight

265.4 g/mol

IUPAC Name

3-benzyl-6-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C17H15NS/c1-12-7-8-16-14(9-12)11-15(17(19)18-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19)

InChI Key

LBQZIFIGOFGGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)C(=C2)CC3=CC=CC=C3

Origin of Product

United States

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